GSK2188931B
CAS No.:
Cat. No.: VC1555334
Molecular Formula: C19H22BrF3N6O2
Molecular Weight: 503.32
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H22BrF3N6O2 |
---|---|
Molecular Weight | 503.32 |
SMILES | O=C(C1CCN(C2=NC(C)=NC(NC)=N2)CC1)NCC3=CC=C(Br)C=C3OC(F)(F)F |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
GSK2188931B has a molecular formula of C19H22BrF3N6O2 and a molecular weight of 503.32. Its structure includes a bromophenyl group and a trifluoromethoxy substituent, which contribute to its specificity as an sEH inhibitor. The chemical structure can be represented in SMILES notation as:
O=C(C1CCN(C2=NC(C)=NC(NC)=N2)CC1)NCC3=CC=C(Br)C=C3OC(F)(F)F
This complex structure allows GSK2188931B to effectively bind to the active site of sEH, preventing the degradation of EETs and thus maintaining their protective cardiovascular effects .
Mechanism of Action
GSK2188931B functions primarily by inhibiting the soluble epoxide hydrolase enzyme, which is responsible for metabolizing epoxyeicosatrienoic acids into less biologically active dihydroxyeicosatrienoic acids (DHETs) . By preventing this conversion, GSK2188931B helps maintain higher levels of EETs in circulation.
EETs released from the endothelium exhibit several beneficial effects, including:
-
Anti-inflammatory properties
-
Vasodilatory effects
-
Anti-fibrotic actions
-
Cardioprotective functions
The inhibition of sEH by GSK2188931B leads to a cascade of beneficial effects throughout the cardiovascular system, particularly in the context of injury such as myocardial infarction . This mechanism provides a novel approach to cardiovascular therapy that targets fundamental processes in tissue repair and remodeling rather than focusing solely on hemodynamic parameters.
Preclinical Research Findings
Effects on Cardiac Function
In a notable study, post-MI administered GSK2188931B (80 mg/kg/d in chow) for 5 weeks demonstrated significant improvements in cardiac function parameters. The data showed marked improvement in left ventricular ejection fraction compared to vehicle-treated rats , as presented in Table 1:
Group | Left Ventricular Ejection Fraction (%) |
---|---|
Sham | 65 ± 2% |
MI + Vehicle | 30 ± 2% |
MI + GSK2188931B | 43 ± 2% |
This significant improvement (P<0.01) occurred without affecting systolic blood pressure, suggesting a direct effect on cardiac tissue rather than a reduction in afterload .
Anti-Fibrotic Effects
GSK2188931B has demonstrated substantial anti-fibrotic effects in preclinical models. The compound significantly reduced markers of fibrosis in both non-infarct and peri-infarct zones of the left ventricle following myocardial infarction .
Table 2 illustrates the effect of GSK2188931B on fibrosis markers in different regions of the heart:
Marker | Region | Sham (%) | MI + Vehicle (%) | MI + GSK2188931B (%) |
---|---|---|---|---|
Picrosirius Red | Non-infarct Zone | 1.46 ± 0.13 | 2.14 ± 0.22 | 1.28 ± 0.14 |
Collagen I | Non-infarct Zone | 2.57 ± 0.17 | 5.06 ± 0.58 | 2.97 ± 0.34 |
Picrosirius Red | Peri-infarct Zone | 1.46 ± 0.13 | 9.06 ± 0.48 | 6.31 ± 0.63 |
Collagen I | Peri-infarct Zone | 2.57 ± 0.17 | 10.51 ± 0.64 | 7.77 ± 0.57 |
The data clearly demonstrates that GSK2188931B attenuated the increase in fibrosis markers (P<0.05) that typically occurs following myocardial infarction . This anti-fibrotic effect likely contributes to the improved cardiac function observed in treated animals.
Effects on Cellular Responses
GSK2188931B has shown direct effects on multiple cellular processes involved in cardiac remodeling. In vitro studies have demonstrated that the compound:
-
Reduced angiotensin II and TNFα-stimulated myocyte hypertrophy
-
Decreased angiotensin II and TGFβ-stimulated cardiac fibroblast collagen synthesis
-
Lowered expression of hypertrophic gene markers including ANP, β-MHC, CTGF, and collagen I
-
Reduced TNFα gene expression in lipopolysaccharide-stimulated monocytes
These cellular effects provide mechanistic insights into how GSK2188931B exerts its beneficial actions on cardiac remodeling and suggest multiple pathways through which the compound may provide therapeutic benefits.
Anti-inflammatory Effects
GSK2188931B has demonstrated significant anti-inflammatory properties in preclinical models. One key finding was the reduction in macrophage infiltration into the peri-infarct zone following myocardial infarction (P<0.05) . Additionally, the compound reduced TNFα gene expression in lipopolysaccharide-stimulated monocytes, indicating a direct effect on inflammatory cells .
This anti-inflammatory action may be particularly important in the context of cardiac injury, where excessive inflammation can exacerbate tissue damage and promote adverse remodeling. By modulating the inflammatory response, GSK2188931B may help create a more favorable environment for tissue repair following myocardial infarction.
Comparative Analysis with Similar Compounds
GSK2188931B belongs to a class of sEH inhibitors that have been developed to target cardiovascular disease. It shares structural and functional similarities with other compounds in this class, though each has unique characteristics that may influence their therapeutic potential.
Table 3 provides a comparison of GSK2188931B with related compounds:
Compound | Key Features | Unique Characteristics |
---|---|---|
GSK2188931B | Potent sEH inhibitor with demonstrated cardiac benefits | Shows specific beneficial effects on post-MI remodeling |
GSK2256294 | Well-tolerated oral sEH inhibitor | Studied in human subjects with half-life of 25-43 hours; not significantly affected by age, food, or gender |
TUPS | Contains urea moiety similar to GSK2188931B | Demonstrates dual action on sEH and other receptors |
AEPU | Distinct pharmacophore from GSK2188931B | Known for high selectivity toward sEH |
A particularly noteworthy comparison is with GSK2256294, another sEH inhibitor developed by GlaxoSmithKline that has progressed to phase I clinical trials. GSK2256294 has been shown to be well-tolerated in healthy subjects and obese smokers, with dose-dependent inhibition of sEH enzyme activity ranging from 41.9% at 2 mg to 99.8% at 20 mg . This compound has a half-life averaging 25-43 hours, providing sustained inhibition for up to 24 hours .
The successful progression of GSK2256294 to human studies provides optimism for the potential clinical development of GSK2188931B, given their mechanistic similarities.
Synthesis and Development
The synthesis of GSK2188931B involves multi-step organic reactions that require careful manipulation of functional groups to maintain structural integrity and biological activity. While specific details of the synthesis process are proprietary, it typically involves the formation of key intermediates followed by coupling reactions .
The development of GSK2188931B represents a significant advancement in medicinal chemistry focused on the cardiovascular system. The compound's discovery emerged from research efforts to find specific inhibitors of sEH that could potentially address unmet needs in cardiovascular therapy, particularly in the context of myocardial infarction and heart failure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume